molecular formula C15H11F2NO B12593520 N-(2,6-Difluorophenyl)-4-ethenylbenzamide CAS No. 586394-98-1

N-(2,6-Difluorophenyl)-4-ethenylbenzamide

Cat. No.: B12593520
CAS No.: 586394-98-1
M. Wt: 259.25 g/mol
InChI Key: GZMWUWRNUDXTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Difluorophenyl)-4-ethenylbenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a benzamide core with a 2,6-difluorophenyl group and an ethenyl group attached to the benzene ring. The presence of fluorine atoms in the phenyl ring imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorophenyl)-4-ethenylbenzamide typically involves the reaction of 2,6-difluoroaniline with 4-ethenylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Difluorophenyl)-4-ethenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form a corresponding epoxide or diol.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,6-Difluorophenyl)-4-ethenylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-4-ethenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

N-(2,6-Difluorophenyl)-4-ethenylbenzamide can be compared with other similar compounds, such as:

Properties

CAS No.

586394-98-1

Molecular Formula

C15H11F2NO

Molecular Weight

259.25 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-4-ethenylbenzamide

InChI

InChI=1S/C15H11F2NO/c1-2-10-6-8-11(9-7-10)15(19)18-14-12(16)4-3-5-13(14)17/h2-9H,1H2,(H,18,19)

InChI Key

GZMWUWRNUDXTSO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.